1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

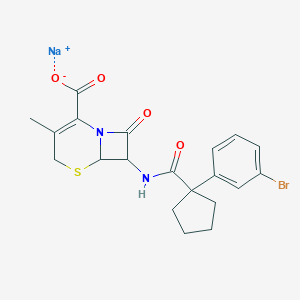

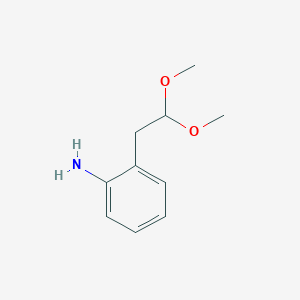

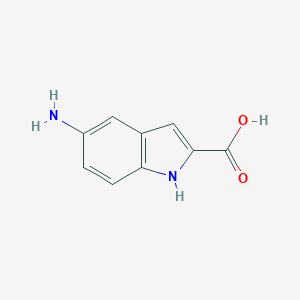

“1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride” is a chemical compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is known to operate as an efficacious dopamine receptor agonist .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, a class of compounds to which our compound belongs, can be achieved through a two-step procedure . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Research has been conducted on the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, starting from various precursors. These compounds represent a new class of quinones (Jacobs et al., 2008).

Electrochemical Studies : Studies on the electrochemical oxidation of salsolinol, a compound structurally related to 1,2,3,4-tetrahydro-4,6-isoquinolinediol, have been conducted, revealing insights into its oxidation process (Fa & Dryhurst, 1991).

Oxidation Chemistry : Research on the oxidation chemistry of similar compounds has been explored, particularly focusing on their electrochemical properties and reaction pathways (Zhang & Dryhurst, 1993).

Pharmaceutical Research

Analgesic and Anti-Inflammatory Effects : Some studies have explored the analgesic and anti-inflammatory properties of related tetrahydroisoquinoline compounds (Rakhmanova et al., 2022).

Potential Therapeutic Applications : The antiglioma activity of biaryl 1,2,3,4-tetrahydroisoquinoline derivatives has been investigated, showing selective growth inhibition of glioma cells (Mohler et al., 2006).

Local Anesthetic Activity : Evaluation of the local anesthetic activity of synthesized tetrahydroisoquinoline alkaloid derivatives has been conducted, providing insights into their potential medical applications (Azamatov et al., 2023).

Other Applications

Catalytic Synthesis : Research on the Rhodium(I)-catalyzed hydroaminomethylation of certain anilines as a novel route to tetrahydroquinolines has been explored, offering new synthesis methods for these compounds (Vieira & Alper, 2007).

Asymmetric Hydrogenation : The asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes for the direct synthesis of optically active tetrahydroisoquinolines has been studied (Iimuro et al., 2013).

Novel Synthesis and Activities : Synthesis of novel tetrahydroisoquinolines and the study of their anti-fungal and contraceptive activities has been conducted (Rong-mei, 2006).

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-7-2-1-6-4-10-5-9(12)8(6)3-7;/h1-3,9-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGOKNDQTQOHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501610 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride | |

CAS RN |

72511-88-7 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)